(S)-4-Hydroxy-2,5-dimethyl-3(2H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Hydroxy-2,5-dimethyl-3(2H)-furanone, also known as furaneol, is a naturally occurring organic compound found in many fruits and vegetables, such as strawberries, tomatoes, and pineapples. This compound is responsible for the sweet, fruity aroma of these foods. In recent years, furaneol has gained attention in the scientific community due to its potential applications in various fields, including food science, medicine, and environmental science.
Wirkmechanismus
Furaneol interacts with taste receptors in the mouth, specifically the sweet taste receptor, to produce a sweet, fruity taste. Additionally, (S)-4-Hydroxy-2,5-dimethyl-3(2H)-furanone has been found to interact with various enzymes in the body, such as cytochrome P450 enzymes, which may play a role in its physiological effects.
Biochemical and Physiological Effects:
Furaneol has been found to have various biochemical and physiological effects. In vitro studies have shown that (S)-4-Hydroxy-2,5-dimethyl-3(2H)-furanone has antioxidant properties, which may protect against oxidative stress and inflammation. Additionally, (S)-4-Hydroxy-2,5-dimethyl-3(2H)-furanone has been found to have antimicrobial properties, which may have potential applications in the food industry.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (S)-4-Hydroxy-2,5-dimethyl-3(2H)-furanone in lab experiments include its availability, low cost, and ease of synthesis. Additionally, (S)-4-Hydroxy-2,5-dimethyl-3(2H)-furanone has been found to be stable under various conditions, which may make it a useful tool in various experiments. However, the limitations of using (S)-4-Hydroxy-2,5-dimethyl-3(2H)-furanone in lab experiments include its potential variability in purity and its potential interactions with other compounds in the experiment.
Zukünftige Richtungen
There are many potential future directions for research on (S)-4-Hydroxy-2,5-dimethyl-3(2H)-furanone. One area of interest is the potential health benefits of (S)-4-Hydroxy-2,5-dimethyl-3(2H)-furanone, particularly its antioxidant properties. Additionally, further research is needed to determine the potential applications of (S)-4-Hydroxy-2,5-dimethyl-3(2H)-furanone in the food industry, including its use as a natural flavoring agent and its potential antimicrobial properties. Further studies are also needed to determine the potential environmental impact of (S)-4-Hydroxy-2,5-dimethyl-3(2H)-furanone, particularly its potential role in air pollution.
Synthesemethoden
Furaneol can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 4-hydroxy-2,5-dimethyl-3(2H)-furanone with various reagents, such as acid anhydrides or acyl chlorides. Microbial fermentation involves the use of microorganisms, such as bacteria or yeast, to produce (S)-4-Hydroxy-2,5-dimethyl-3(2H)-furanone from precursors, such as glucose or fructose.
Wissenschaftliche Forschungsanwendungen
Furaneol has been studied extensively for its potential applications in the food industry. It is commonly used as a flavoring agent in various food products, such as beverages, baked goods, and confectionery. Additionally, (S)-4-Hydroxy-2,5-dimethyl-3(2H)-furanone has been found to have antioxidant properties, which may have potential health benefits.
Eigenschaften
CAS-Nummer |
131222-81-6 |
---|---|
Produktname |
(S)-4-Hydroxy-2,5-dimethyl-3(2H)-furanone |
Molekularformel |
C6H8O3 |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
(2S)-4-hydroxy-2,5-dimethylfuran-3-one |
InChI |
InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3/t3-/m0/s1 |
InChI-Schlüssel |
INAXVXBDKKUCGI-VKHMYHEASA-N |
Isomerische SMILES |
C[C@H]1C(=O)C(=C(O1)C)O |
SMILES |
CC1C(=O)C(=C(O1)C)O |
Kanonische SMILES |
CC1C(=O)C(=C(O1)C)O |
Synonyme |
(R)-4-HYDROXY-2,5-DIMETHYLFURAN-3(2H)-ONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.